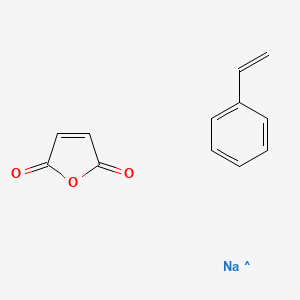
Sodium; furan-2,5-dione; styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Sodium; furan-2,5-dione; styrene” is a complex chemical entity that combines three distinct components: sodium, furan-2,5-dione (also known as maleic anhydride), and styrene. Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications. Sodium is a highly reactive alkali metal, furan-2,5-dione is a versatile organic compound with a five-membered ring structure, and styrene is an aromatic hydrocarbon widely used in the production of polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Sodium; furan-2,5-dione; styrene” typically involves the reaction of sodium with furan-2,5-dione and styrene under controlled conditions. One common method is the Diels-Alder reaction, where furan-2,5-dione acts as a dienophile and reacts with styrene to form a cyclohexene derivative. Sodium is then introduced to the reaction mixture to form the final compound. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction is carefully monitored to ensure optimal yield and purity. Catalysts such as vanadium pentoxide or molybdenum trioxide may be used to enhance the reaction rate and selectivity. The final product is then purified through various techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
“Sodium; furan-2,5-dione; styrene” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
“Sodium; furan-2,5-dione; styrene” has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of resins, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of “Sodium; furan-2,5-dione; styrene” involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to form covalent bonds with specific molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleic Anhydride: Similar to furan-2,5-dione, maleic anhydride is used in various chemical reactions and industrial applications.
Styrene: As a component of the compound, styrene is widely used in the production of polystyrene and other polymers.
Succinic Anhydride: Another anhydride with similar reactivity to furan-2,5-dione.
Uniqueness
“Sodium; furan-2,5-dione; styrene” is unique due to the combination of its three components, which impart distinct chemical and physical properties. This combination allows for a wide range of applications and reactivities that are not observed in the individual components alone.
By understanding the synthesis, reactions, applications, and mechanisms of action of “this compound,” researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C12H10NaO3 |
|---|---|
Molekulargewicht |
225.19 g/mol |
InChI |
InChI=1S/C8H8.C4H2O3.Na/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h2-7H,1H2;1-2H; |
InChI-Schlüssel |
RVHPJLCXULJZOU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na] |
Verwandte CAS-Nummern |
68037-40-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B15132373.png)

![azane;5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B15132380.png)
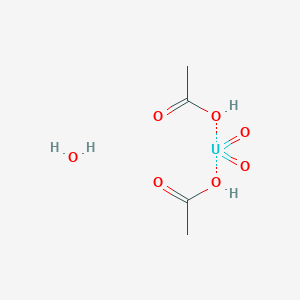
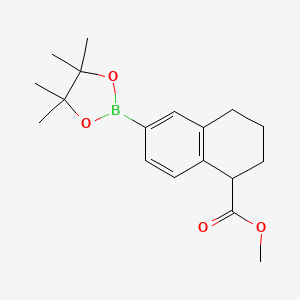
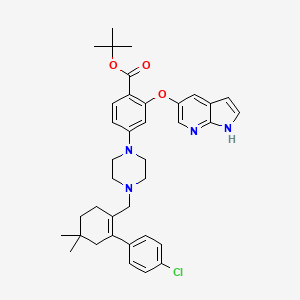
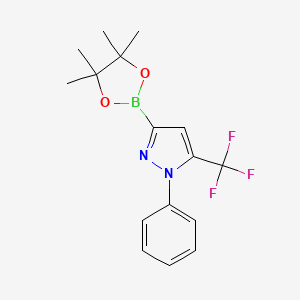
![1'-Benzyl-8-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15132416.png)
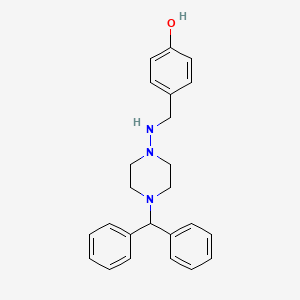
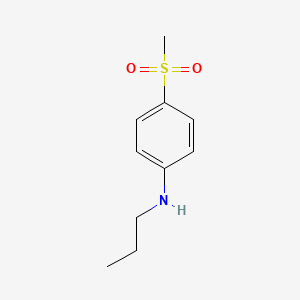
![7-Methylenebicyclo[3.3.1]nonan-3-amine](/img/structure/B15132438.png)
![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+)](/img/structure/B15132457.png)
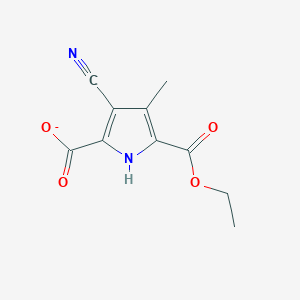
![[1,1'-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4'-formyl-](/img/structure/B15132483.png)
